molecular formula C7H10N2O B13462608 (4-Amino-6-methylpyridin-2-yl)methanol

(4-Amino-6-methylpyridin-2-yl)methanol

Cat. No.: B13462608
M. Wt: 138.17 g/mol
InChI Key: GKCQKRVKZIZFAY-UHFFFAOYSA-N
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Description

(4-Amino-6-methylpyridin-2-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 4-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol typically involves the reaction of 4-amino-6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethylpyridine: Similar structure but with an additional methyl group at the 2-position.

    4-Amino-6-methylpyridine-2-carboxylic acid: Oxidized form of (4-Amino-6-methylpyridin-2-yl)methanol.

    4-Amino-6-methylpyridin-2-ylmethanamine: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for various synthetic and research applications .

Biological Activity

(4-Amino-6-methylpyridin-2-yl)methanol, a pyridine derivative, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on available literature.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an amino group and a hydroxymethyl group at specific positions. This unique arrangement of functional groups is believed to confer distinct biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that similar compounds can demonstrate varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Comparison of Antimicrobial Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-2-methylpyridineSimilar pyridine ringAntimicrobial
6-Methylpyridin-2-carboxylic acidCarboxylic acid instead of hydroxymethylAntitumor
3-AminopyridineAmino group at position 3Neuroprotective

2. Neuroprotective Effects

This compound has been studied for its potential neuroprotective effects. Preliminary findings suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to influence synaptic transmission and neuroinflammatory responses positions it as a candidate for further investigation in this area.

3. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Its structural similarity to known pharmacophores suggests that it may interact with inflammatory pathways, potentially inhibiting cytokine production. This could make it useful in the treatment of various inflammatory conditions .

Synthesis Methods

Several synthetic routes have been documented for the preparation of this compound. These methods emphasize the compound's accessibility for research and industrial applications:

  • Reduction of Pyridine Derivatives : Utilizing reducing agents to convert pyridine derivatives into their corresponding alcohols.
  • Substitution Reactions : Employing nucleophilic substitution reactions to introduce the amino group at the desired position on the pyridine ring.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited strong activity against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa, highlighting its potential application in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(4-amino-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

GKCQKRVKZIZFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)N

Origin of Product

United States

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